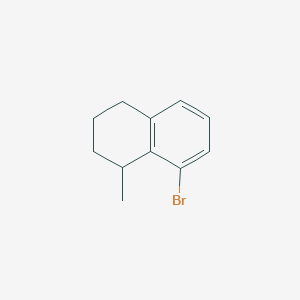
8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene is a brominated derivative of 1-methyl-1,2,3,4-tetrahydronaphthalene This compound is part of the tetrahydronaphthalene family, which are bicyclic hydrocarbons derived from naphthalene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 1-methyl-1,2,3,4-tetrahydronaphthalene. This can be achieved through the following steps:
Purification: The reaction mixture is then purified through crystallization or other separation techniques to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-methyl-1,2,3,4-tetrahydronaphthalene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1-methyl-1,2,3,4-tetrahydronaphthalene.
Aplicaciones Científicas De Investigación
8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The bromine atom can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1,2,3,4-tetrahydronaphthalene: Lacks the bromine atom, making it less reactive in certain chemical reactions.
8-Bromo-1,2,3,4-tetrahydronaphthalene: Similar structure but without the methyl group, leading to different chemical properties.
Propiedades
Fórmula molecular |
C11H13Br |
|---|---|
Peso molecular |
225.12 g/mol |
Nombre IUPAC |
8-bromo-1-methyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C11H13Br/c1-8-4-2-5-9-6-3-7-10(12)11(8)9/h3,6-8H,2,4-5H2,1H3 |
Clave InChI |
YISSWNOCFTVGPX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC2=C1C(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



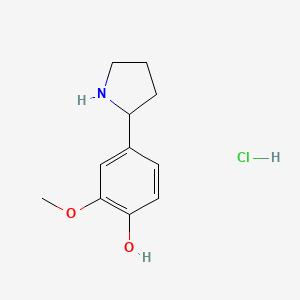

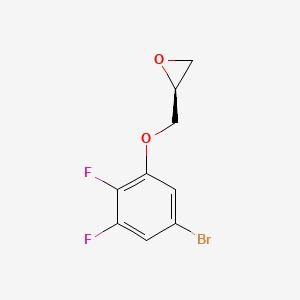

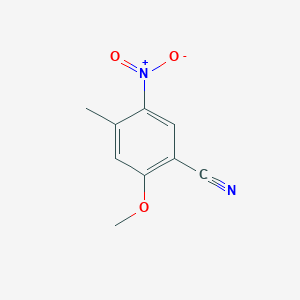
![2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane](/img/structure/B12838578.png)

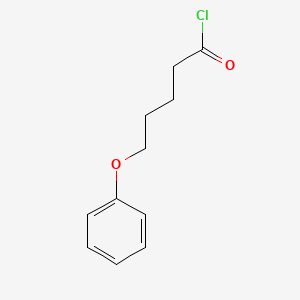
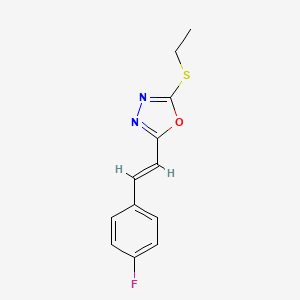

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfinic acid](/img/structure/B12838610.png)
![(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine](/img/structure/B12838615.png)

